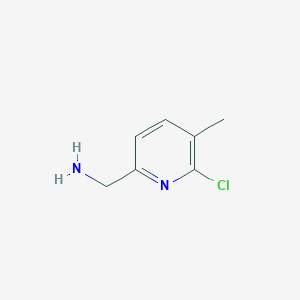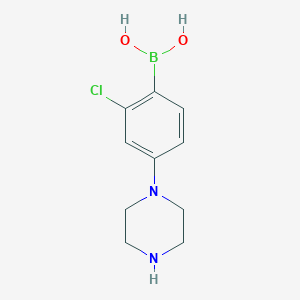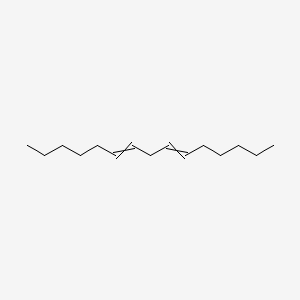
Pentadeca-6,9-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentadeca-6,9-diene is an organic compound characterized by the presence of two double bonds located at the 6th and 9th positions of a 15-carbon chain. This compound falls under the category of dienes, which are hydrocarbons containing two double bonds. The specific structure of this compound makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentadeca-6,9-diene can be achieved through various methods, including stereoselective synthesis of conjugated dienes. One common approach involves the coupling of alkenes or alkynes under specific conditions to form the desired diene structure . The reaction conditions often require the use of catalysts and controlled environments to ensure the correct configuration of the double bonds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that utilize similar synthetic routes but on a much larger scale. These processes often employ continuous flow reactors and advanced catalytic systems to maximize yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Pentadeca-6,9-diene undergoes various types of chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or other oxygen-containing compounds.
Reduction: The double bonds can be reduced to form the corresponding alkanes.
Substitution: The hydrogen atoms adjacent to the double bonds can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogens or other electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction typically produces alkanes .
Wissenschaftliche Forschungsanwendungen
Pentadeca-6,9-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying diene reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism by which pentadeca-6,9-diene exerts its effects involves interactions with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical responses. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to pentadeca-6,9-diene include other dienes such as hexadeca-6,9-diene and octadeca-6,9-diene. These compounds share similar structural features but differ in the length of the carbon chain and the position of the double bonds .
Uniqueness
This compound is unique due to its specific carbon chain length and the position of its double bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other dienes may not be suitable .
Eigenschaften
CAS-Nummer |
128298-13-5 |
|---|---|
Molekularformel |
C15H28 |
Molekulargewicht |
208.38 g/mol |
IUPAC-Name |
pentadeca-6,9-diene |
InChI |
InChI=1S/C15H28/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h11-14H,3-10,15H2,1-2H3 |
InChI-Schlüssel |
LJSCZMHQPQIUHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


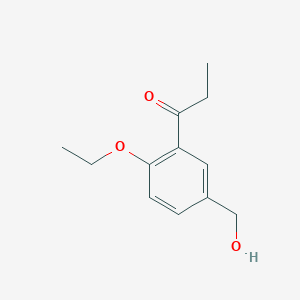


![Pyrimidine, 2-[(1-methylethyl)thio]-](/img/structure/B14068236.png)

![2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B14068270.png)
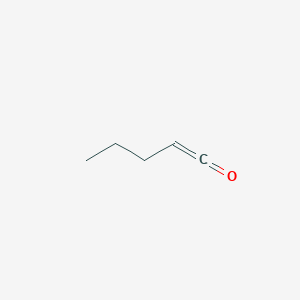

![Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]-](/img/structure/B14068306.png)

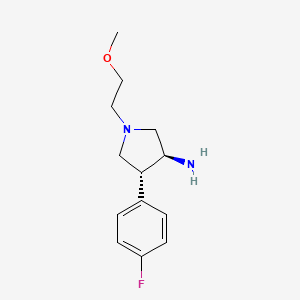
![3,6,8-Trichloropyrimido[5,4-c]pyridazine](/img/structure/B14068313.png)
